4-Chloro-2-hydroxybenzaldehyde

Description

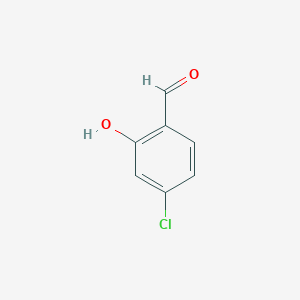

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZWAJZEJAOVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334246 | |

| Record name | 4-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-26-0 | |

| Record name | 4-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 4-Chloro-2-hydroxybenzaldehyde

The synthesis of this compound, a disubstituted benzene (B151609) derivative, requires precise control over the introduction of functional groups to achieve the desired 1,2,4-substitution pattern. Regioselectivity, the control of the position of chemical bond formation, is paramount in these synthetic strategies.

Multi-step Reaction Pathways

The synthesis of this compound typically involves a multi-step sequence starting from simpler, commercially available precursors. A common strategy involves the formylation of a substituted phenol (B47542).

One plausible pathway begins with 3-chlorophenol . The hydroxyl group is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution. The chlorine atom is a deactivating but also ortho-, para- directing group. To introduce the aldehyde group at the C2 position (ortho to the hydroxyl group and meta to the chlorine), a formylation reaction is employed.

Common formylation methods for phenols include:

Riemer-Tiemann Reaction : This reaction uses chloroform (B151607) (CHCl₃) and a strong base, like sodium hydroxide, to introduce a formyl group primarily at the ortho position of a phenol. Starting with 3-chlorophenol, this reaction would be expected to yield a mixture of isomers, including the desired this compound. The industrial synthesis of similar hydroxybenzaldehydes often utilizes this method, followed by separation of the isomers. sciencemadness.org

Duff Reaction : This method uses hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium (like glycerol (B35011) and boric acid or acetic acid). It is also highly selective for the ortho position relative to the hydroxyl group.

Gattermann Reaction : This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A modification, the Gattermann-Koch reaction, is unsuitable for phenols, but the standard Gattermann can be effective.

An alternative pathway could involve the chlorination of 2-hydroxybenzaldehyde (salicylaldehyde). However, direct chlorination often leads to a mixture of products, making the regioselective synthesis of the pure 4-chloro isomer challenging without specific catalysts or directing groups. The synthesis of the related 2-Bromo-6-chloro-4-hydroxybenzaldehyde involves sequential halogenation of 4-hydroxybenzaldehyde (B117250), highlighting the complexity of controlling regioselectivity in such reactions.

Catalytic Approaches and Reaction Specificity

Catalysts are crucial for enhancing reaction rates and, more importantly, for directing the reaction to yield the specific desired isomer (reaction specificity).

Lewis Acid Catalysis in Formylation : In reactions like the Gattermann or Friedel-Crafts formylation, Lewis acids such as anhydrous stannous chloride (SnCl₂) or stannic chloride (SnCl₄) can be used. google.com These catalysts polarize the formylating agent, increasing its electrophilicity and facilitating the attack on the activated phenol ring. A process for preparing 2-hydroxybenzoic aldehydes from phenols and formaldehyde (B43269) has been demonstrated using SnCl₂ as a catalyst, achieving high selectivity for the ortho product. google.com

Metal-Catalyzed Oxidation : An alternative approach to forming the aldehyde group is the oxidation of a methyl group. For instance, a process exists for producing 4-hydroxybenzaldehyde derivatives by oxidizing p-cresol (B1678582) derivatives with oxygen in the presence of a base and a cobalt compound as a catalyst. google.com A similar strategy could be envisioned where 4-chloro-2-methylphenol (B52076) is catalytically oxidized to this compound.

Ortho-Formylation with Supported Catalysts : Research has shown that catalysts like magnesium bromide (MgBr₂) supported on nanoparticles can efficiently catalyze the ortho-formylation of phenols, which is a key step in synthesizing salicylaldehyde (B1680747) derivatives. lookchem.com

The choice of catalyst is critical for reaction specificity. The catalyst can form a complex with the phenol's hydroxyl group, sterically hindering one position and directing the incoming electrophile to another, thus ensuring high regioselectivity.

Optimization of Reaction Conditions and Yield Efficiencies

To maximize the yield and purity of this compound, reaction conditions must be carefully optimized. Key parameters include temperature, solvent, catalyst concentration, and reaction time.

Studies on related multicomponent reactions, such as the synthesis of 4H-pyrans from aldehydes, demonstrate the importance of this optimization. researchgate.netrsc.org For example, in the synthesis of 2-amino-4-(4-chlorophenyl)-3-cyano-7-hydroxy-4H-chromene, various catalysts, solvents, and temperatures were screened to find the optimal conditions. rsc.org It was found that using 5 mol% of potassium phthalimide-N-oxyl (POPI) as a catalyst under solvent-free ball milling conditions at ambient temperature gave a nearly quantitative yield. rsc.org

A similar systematic approach would be applied to the synthesis of this compound.

Table 1: Example of Reaction Condition Optimization for a Related Synthesis This table illustrates the optimization process for the three-component synthesis of 2-amino-4-(4-chlorophenyl)-3-cyano-7-hydroxy-4H-chromene, a reaction involving an aldehyde. rsc.org A similar process would be used to optimize the synthesis of this compound.

| Entry | Catalyst (mol%) | Conditions | Temp. (°C) | Yield (%) |

| 1 | - | H₂O | Reflux | Trace |

| 2 | - | EtOH | Reflux | Trace |

| 3 | - | Solvent-free | 80 | Trace |

| 4 | - | Ball milling | Ambient | Trace |

| 5 | Na p-toluenesulfinate (10) | H₂O | Reflux | 70 |

| 6 | K p-toluenesulfinate (10) | H₂O | Reflux | 75 |

| 7 | POPI (10) | H₂O | Reflux | 85 |

| 8 | POPI (10) | Solvent-free | 80 | 90 |

| 9 | POPI (10) | Ball milling | Ambient | 98 |

| 10 | POPI (5) | Ball milling | Ambient | 98 |

| 11 | POPI (2) | Ball milling | Ambient | 92 |

Data sourced from a study on 4H-chromene synthesis. rsc.org

This systematic variation of parameters allows chemists to identify the conditions that provide the highest efficiency, minimizing waste and energy consumption.

Derivatization Strategies and Reaction Mechanisms

This compound is a versatile intermediate used in the synthesis of more complex molecules, largely due to the reactivity of its aldehyde and hydroxyl functional groups. lookchem.comnbinno.com A primary derivatization strategy is the formation of Schiff bases.

Schiff Base Formation from this compound

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-). ekb.eg They are typically formed through the condensation of a primary amine with an aldehyde or ketone. ekb.egresearchgate.net These compounds are of significant interest in various fields, including the development of metal complexes and materials with specific electronic properties. ekb.egresearchgate.net

The formation of a Schiff base from this compound and a primary amine (R-NH₂) proceeds via a nucleophilic addition-elimination reaction.

Reaction Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde group on this compound. This forms a tetrahedral intermediate called a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that is often facilitated by an acid or base catalyst. This converts the hydroxyl group into a better leaving group (water).

Dehydration: The lone pair on the carbinolamine's nitrogen atom pushes out a molecule of water.

Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral Schiff base product.

The reaction is generally reversible and is often carried out by refluxing the reactants in a solvent like ethanol, with the removal of water driving the equilibrium towards the product. ekb.eg

The presence of the ortho-hydroxyl group in this compound can influence the reaction and the properties of the resulting Schiff base, often through the formation of an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. researchgate.net

Table 2: Examples of Schiff Bases Derived from this compound

| Primary Amine | Resulting Schiff Base Structure | Research Context | Ref. |

| N-substituted thiosemicarbazide (B42300) | A thiosemicarbazone derivative | Synthesis of rhenium(I) complexes | researchgate.net |

| 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | 4-((E)-[(4-chloro-2-hydroxyphenyl)methylidene]amino)-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide | Investigated for urease inhibition | ekb.eg |

Influence of Substituents on Schiff Base Properties and Isomerism

The properties and isomeric forms of Schiff bases derived from this compound are significantly influenced by the nature of the substituents on the reacting amine. The presence of the ortho-hydroxyl group on the benzaldehyde (B42025) ring introduces the possibility of keto-enol tautomerism and the formation of intramolecular hydrogen bonds. taylors.edu.my

The equilibrium between the phenol-imine (enol) and keto-amine tautomers is a key feature of these Schiff bases. taylors.edu.myscispace.com Electron-withdrawing groups on the amine substituent tend to favor the keto-amine form, while electron-donating groups promote the phenol-imine structure. scispace.com This tautomerism can be influenced by solvent polarity and temperature. taylors.edu.my For instance, in some cases, the keto-amine tautomer is favored in polar solvents. taylors.edu.my The presence of strong intramolecular hydrogen bonding, particularly in the keto-amine form, can be observed through spectroscopic methods like ¹H-NMR. researchgate.net

Table 1: Tautomeric Forms of Schiff Bases Derived from this compound

| Tautomeric Form | Structural Features | Influencing Factors |

| Phenol-Imine (Enol) | Characterized by an O-H···N intramolecular hydrogen bond. | Favored by electron-donating substituents on the amine. |

| Keto-Amine | Characterized by an O···H-N intramolecular hydrogen bond. | Favored by electron-withdrawing substituents on the amine and polar solvents. taylors.edu.myscispace.com |

Green Chemistry Approaches in Schiff Base Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign methods for the synthesis of Schiff bases. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency. ijraset.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of Schiff bases. researchgate.netcibtech.orgresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netcibtech.org Microwave irradiation can be performed under solvent-free conditions or in environmentally friendly solvents like water or ethanol. ijraset.comresearchgate.netnih.gov

Ultrasound-assisted synthesis, or sonochemistry, is another green methodology that utilizes the energy of ultrasonic waves to promote chemical reactions. ijcrt.orgirjmets.comquestjournals.org The phenomenon of acoustic cavitation generates localized high temperatures and pressures, accelerating the reaction rate. irjmets.com This method has been successfully employed for the synthesis of Schiff bases, often resulting in improved yields and reduced reaction times. irjmets.comresearchgate.net

The use of water as a solvent is a particularly attractive green approach due to its low cost, non-toxicity, and environmental friendliness. ijraset.comijcrt.org The synthesis of Schiff bases in aqueous media can be highly efficient, offering simple work-up procedures and high yields. ijraset.com

Thiosemicarbazone Derivatization

Thiosemicarbazones are a class of compounds formed by the reaction of an aldehyde or ketone with a thiosemicarbazide. Those derived from this compound are of particular interest due to their potent chelating abilities, often acting as tridentate ligands in coordination chemistry. tandfonline.comacs.orgsci-hub.se

Synthesis of Thiosemicarbazone Ligands

The synthesis of thiosemicarbazone ligands from this compound is typically achieved through a condensation reaction with a suitable thiosemicarbazide derivative. researchgate.netnih.govmdpi.com The reaction is often carried out in a solvent such as ethanol, and can be catalyzed by a few drops of acid. chemmethod.com The general reaction involves the nucleophilic attack of the terminal amine group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the thiosemicarbazone. nih.gov

Variations in the thiosemicarbazide, such as substitution at the N4-position (e.g., with methyl, ethyl, or phenyl groups), allow for the synthesis of a wide range of thiosemicarbazone ligands with different electronic and steric properties. sci-hub.seresearchgate.net

Structural Variations and Coordination Potential

Thiosemicarbazones derived from this compound are versatile ligands capable of coordinating with a variety of transition metals. tandfonline.commdpi.comnih.gov They typically act as tridentate ONS donor ligands, coordinating through the phenolic oxygen, the azomethine nitrogen, and the thione/thiolate sulfur atom. tandfonline.comsci-hub.se This coordination mode leads to the formation of stable five- and six-membered chelate rings with the metal center. researchgate.net

The coordination behavior can be influenced by the specific metal ion, the reaction conditions, and the substituents on the thiosemicarbazone backbone. mdpi.com For instance, in some complexes, the thiosemicarbazone may coordinate as a bidentate NS ligand. researchgate.netnih.gov The deprotonation of the phenolic hydroxyl and the thione group (to the thiolate form) often occurs upon complexation, leading to the formation of neutral or charged metal complexes. nih.gov The resulting complexes can exhibit various geometries, including square planar and octahedral. researchgate.netnih.gov

Table 2: Coordination Modes of Thiosemicarbazones from this compound

| Coordination Mode | Donor Atoms | Resulting Chelate Rings |

| Tridentate | Phenolic Oxygen, Azomethine Nitrogen, Thiolate Sulfur (ONS) | Formation of stable five- and six-membered rings. researchgate.net |

| Bidentate | Azomethine Nitrogen, Thiolate Sulfur (NS) | Formation of a five-membered ring. researchgate.netnih.gov |

Hydrazone Derivatives and Related Imine Structures

Hydrazones, containing the R₂C=N-NR₂ functionality, represent another important class of derivatives synthesized from this compound. These compounds are formed through the condensation reaction with various hydrazides. scispace.comsemanticscholar.org

The synthesis of N-acylhydrazones, for example, involves reacting this compound with a hydrazide in a suitable solvent like methanol (B129727), often with a catalytic amount of acetic acid. semanticscholar.org These N-acylhydrazones are of interest as they can act as O,N,O-chelating ligands. semanticscholar.org Similar to Schiff bases, hydrazones can exist as a mixture of conformers in solution. semanticscholar.org The specific hydrazide used allows for the introduction of various functional groups, which can modulate the electronic and steric properties of the resulting hydrazone. scispace.comnih.gov

Other Functional Group Transformations

Beyond the formation of imine-based derivatives, the functional groups of this compound can undergo other chemical transformations. The aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid. The hydroxyl group can be alkylated or acylated. Furthermore, the chlorine and bromine atoms on the aromatic ring can potentially be substituted through nucleophilic aromatic substitution reactions, although this is not a primary focus of the provided context. cymitquimica.com For instance, the hydroxyl group can react with compounds like 3-Bromo-1-propanol in the presence of a base to form an ether linkage. rsc.org

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles from 4-Chloro-2-hydroxybenzaldehyde Derivatives

The design of ligands derived from this compound is a key aspect of their application in coordination chemistry. By carefully selecting the amine component in the Schiff base synthesis, chemists can systematically tune the properties of the resulting ligand and, consequently, the metal complex.

Schiff bases derived from this compound can exhibit a range of denticities, which refers to the number of donor atoms in the ligand that bind to the central metal ion. This is largely determined by the nature of the amine used in the synthesis.

Bidentate Ligands: When this compound reacts with a simple primary amine, the resulting Schiff base typically acts as a bidentate ligand. Coordination to the metal ion occurs through the deprotonated phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring. bohrium.comresearchgate.net

Tridentate and Tetradentate Ligands: The use of diamines or other polyamines in the condensation reaction can lead to ligands with higher denticities. For instance, reaction with ethylenediamine (B42938) can produce a tetradentate ligand with an N2O2 donor set. sci-hub.se Similarly, Schiff bases derived from hydrazides can act as tridentate ligands, coordinating through the phenolic oxygen, imine nitrogen, and the carbonyl oxygen of the hydrazide moiety. epa.gov The flexibility of these ligands allows them to form stable complexes with various metal ions, often leading to specific geometries such as octahedral or square planar. sci-hub.sebohrium.com

The substituents on both the this compound ring and the amine precursor can significantly influence the coordination geometry of the resulting metal complexes.

Steric Effects: Bulky substituents on the amine part of the Schiff base can create steric hindrance, forcing the complex to adopt a specific geometry. For example, large groups near the coordination site might favor a tetrahedral or distorted square planar geometry over a more crowded octahedral arrangement.

Electronic Effects: The electronic properties of the substituents can also play a role. Electron-withdrawing groups, like the chloro group on the benzaldehyde (B42025) ring, can affect the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds. This, in turn, can have subtle effects on bond lengths and angles within the coordination sphere.

The interplay of these steric and electronic factors allows for the fine-tuning of the coordination environment around the metal ion, which is crucial for applications in areas such as catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound is typically straightforward, involving the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent.

A wide variety of transition metal complexes have been synthesized using Schiff base ligands derived from this compound. These include complexes with:

Rhenium(I): Tricarbonylrhenium(I) complexes with thiosemicarbazone derivatives of this compound have been prepared and characterized. researchgate.net

Ruthenium(II): Ruthenium(II) complexes with Schiff bases derived from this compound have been synthesized and studied for their potential applications. tandfonline.comresearchgate.netsci-hub.se

Copper(II): Copper(II) complexes are among the most studied, with various Schiff base ligands leading to mononuclear and binuclear species. sci-hub.seulisboa.ptresearchgate.net

Cobalt(II): Cobalt(II) complexes with these ligands have been synthesized and characterized, often exhibiting octahedral or tetrahedral geometries. bohrium.comcore.ac.ukmdpi.com

Nickel(II): Nickel(II) complexes with Schiff bases from this compound have been prepared, and their coordination geometries have been investigated. bohrium.comcore.ac.ukacs.org

Zinc(II): Zinc(II) complexes are also well-documented, often forming tetrahedral or square pyramidal structures. core.ac.uknih.govufv.brrsc.org

Manganese(II): Manganese(II) complexes with these types of ligands have been synthesized and characterized. nih.govmdpi.comhhu.de

Chromium(III): Chromium(III) complexes with Schiff base ligands have been prepared and their structures elucidated. nih.govresearchgate.netjocpr.com

Organotin(IV): Organotin(IV) complexes with Schiff bases derived from this compound have been synthesized and their potential biological activities explored. nih.govresearchgate.netnih.govcore.ac.uktandfonline.com

These complexes are typically characterized using a range of spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis.

The synthesis of these metal complexes can be optimized by controlling various reaction conditions.

Solvent: The choice of solvent is crucial, as it can influence the solubility of the reactants and the stability of the resulting complex. Ethanol and methanol (B129727) are commonly used solvents for these reactions. core.ac.uknih.gov

Temperature: The reaction temperature can affect the rate of complex formation and can also influence the final product, particularly in cases where different isomers or coordination modes are possible. Refluxing the reaction mixture is a common practice to ensure complete reaction. core.ac.uknih.gov

pH: The pH of the reaction medium can be important, especially for Schiff base ligands with acidic or basic functional groups. The deprotonation of the phenolic hydroxyl group is often necessary for coordination, and this can be facilitated by the addition of a base. sci-hub.se

Stoichiometry: The molar ratio of the ligand to the metal salt is a critical parameter that determines the stoichiometry of the resulting complex. By carefully controlling the stoichiometry, it is possible to synthesize complexes with different metal-to-ligand ratios. orientjchem.org

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in these coordination compounds is determined using various analytical techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. A shift in the vibrational frequency of a particular group upon complexation is indicative of its involvement in bonding. For example, a shift in the C=N stretching frequency is a clear indication of coordination through the imine nitrogen. mdpi.comorientjchem.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The d-d transitions of the metal ion are particularly informative for determining the coordination geometry. bohrium.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C) is a valuable tool for characterizing the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand protons and carbons upon complexation provide insights into the coordination mode. nih.govufv.br

The combination of these techniques allows for a comprehensive understanding of the structure and bonding in metal complexes derived from this compound.

X-ray Crystallography of Metal Complexes and Ligands

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms in both the free ligand and its metal complexes. Studies on Schiff base ligands derived from substituted 2-hydroxybenzaldehydes consistently show a planar configuration stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (C=N). mdpi.com

For instance, the crystal structure of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) reveals an O-H···N hydrogen bond with a distance of 2.602(2) Å. mdpi.com Upon complexation, significant structural changes occur. The metal ion is typically coordinated by the phenolic oxygen and the imine nitrogen of one or more ligand molecules. bohrium.com

In a dinuclear copper(II) complex involving a Schiff base ligand, two copper ions were found to be coordinated by two deprotonated ligand molecules. mdpi.com Each copper atom in this structure exhibits a distorted octahedral geometry. mdpi.com Similarly, the crystal structure of a Schiff base derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) shows an E-configuration with respect to the C=N double bond. scispace.com The crystal structure of 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde, a derivative of the title compound, has been determined to be in the triclinic space group P-1. researchgate.net

Interactive Table: Selected Crystallographic Data for a Schiff Base Ligand and a Copper(II) Complex

Click on the headers to sort the data.

| Parameter | Schiff Base Ligand (HL) mdpi.com | Copper(II) Complex [Cu₂(L₂S)(ClO₄)(H₂O)]ClO₄·H₂O mdpi.com |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| O-H···N Bond (Å) | 2.602(2) | N/A |

| Cu-Cu Distance (Å) | N/A | 3.029(1) |

| Coordination Geometry | N/A | Distorted Octahedral |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

In the IR spectrum of the free Schiff base ligand, a characteristic band for the azomethine group (C=N) is observed. ijsrch.com Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal ion. ijsrch.com For example, in a Co(II) complex, the azomethine peak shifted from 1605 cm⁻¹ in the free ligand to 1560 cm⁻¹ in the complex. ijsrch.com The broad band corresponding to the phenolic O-H group in the free ligand often disappears in the spectrum of the complex, signifying deprotonation and coordination of the phenolic oxygen to the metal. idosi.org The formation of metal-ligand bonds is further confirmed by the appearance of new, weaker bands in the far-infrared region, which are attributed to M-N and M-O stretching vibrations. ijsrch.comjocpr.com

¹H NMR spectroscopy also provides evidence of complexation. The signal for the phenolic proton, present in the spectrum of the free ligand, vanishes upon complexation. core.ac.uk The azomethine proton signal often experiences a shift, further supporting the involvement of the imine group in coordination. orientjchem.org In the ¹H NMR spectrum of a Schiff base ligand, the azomethine (-CH=N-) and (-NH₂) protons showed singlets at δ 8.48 and 5.24 ppm, respectively, which shifted to δ 8.01 and 5.08 ppm after forming a complex. orientjchem.org

Interactive Table: Key IR Spectral Bands (cm⁻¹) for a Schiff Base Ligand and its Metal Complex

| Functional Group | Free Ligand ijsrch.com | Co(II) Complex ijsrch.com | Shift upon Complexation |

| ν(O-H) | ~3390 | Disappears | Indicates deprotonation and coordination |

| ν(C=N) | 1605 | 1560 | Lower frequency (Δν = 45 cm⁻¹) |

| ν(M-N) | N/A | 536.4–546.2 | New band appears |

| ν(M-O) | N/A | 456.3–478.7 | New band appears |

Electronic and Magnetic Properties of Metal Complexes

The interaction between the metal ion and the ligand orbitals dictates the electronic and magnetic properties of the complexes. These properties are often studied using UV-Visible spectroscopy and magnetic susceptibility measurements.

Ligand Field Theory and Electronic Spectra

The electronic spectra of the metal complexes in the UV-Visible region provide insights into their geometry. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand, and potentially less intense bands in the visible region due to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. jocpr.combohrium.com

The positions of the d-d transition bands are interpreted using Ligand Field Theory to predict the coordination geometry. For example, a Cu(II) complex exhibiting a band at 654 nm was assigned a square planar geometry, corresponding to the ²B₁g → ²A₁g transition. core.ac.ukscispace.com Similarly, the electronic spectrum of a Ni(II) complex with a magnetic moment of 3.27 B.M. was consistent with a high-spin tetrahedral geometry. orientjchem.org Co(II) complexes often display bands characteristic of tetrahedral or octahedral environments. scispace.com A Co(II) complex showing absorption bands at 15816 cm⁻¹ and 22846 cm⁻¹ was proposed to have an octahedral geometry. idosi.org

Interactive Table: Electronic Spectral Data and Proposed Geometries for Various Metal Complexes

| Metal Complex | d-d Transition Bands (nm) | Assignment | Proposed Geometry | Reference |

| Cu(II) Complex | 654 | ²B₁g → ²A₁g | Square Planar | core.ac.ukscispace.com |

| Ni(II) Complex | - | - | High-Spin Tetrahedral | orientjchem.org |

| Co(II) Complex | 632, 447 | ⁴A₂ → ⁴T₁(P), ⁴A₂ → ⁴T₁(F) | Tetrahedral | scispace.com |

| VO(II) Complex | 719, 571, 460 | ²B₂ → ²E, ²B₂ → ²B₁, ²B₂ → ²A₁ | Square-Pyramidal | scispace.com |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide the effective magnetic moment (μ_eff) of a complex, which helps determine the number of unpaired electrons on the central metal ion. This information is crucial for confirming the oxidation state and the geometry (specifically, distinguishing between high-spin and low-spin configurations in octahedral complexes, or between square planar and tetrahedral geometries in Ni(II) complexes).

For example, Cu(II) (d⁹) complexes typically exhibit a magnetic moment corresponding to one unpaired electron (around 1.73-2.2 B.M.), which is consistent with most of its geometries. scispace.com A reported Cu(II) complex had a magnetic moment of 2.01 B.M. core.ac.ukscispace.com High-spin tetrahedral Co(II) (d⁷) complexes are expected to have magnetic moments in the range of 4.2-4.8 B.M., corresponding to three unpaired electrons, while high-spin octahedral Co(II) complexes have higher moments (4.7-5.2 B.M.). scispace.com A Co(II) complex with a magnetic moment of 4.21 B.M. was suggested to be tetrahedral. scispace.com Ni(II) (d⁸) complexes can be diamagnetic (μ_eff = 0), indicative of a square planar geometry, or paramagnetic with moments around 2.8-3.5 B.M. for octahedral or tetrahedral geometries. sciencepublishinggroup.com Zn(II) (d¹⁰) complexes are consistently diamagnetic, as expected. core.ac.ukscispace.com

Interactive Table: Magnetic Moments for Metal Complexes Derived from Schiff Base Ligands

| Metal Complex | Magnetic Moment (μ_eff in B.M.) | Number of Unpaired Electrons | Inferred Geometry/Spin State | Reference |

| VO(II) Complex | 1.81 | 1 | Square-Pyramidal | scispace.com |

| Co(II) Complex | 4.21 | 3 | Tetrahedral | scispace.com |

| Ni(II) Complex | 3.32 | 2 | Tetrahedral | scispace.com |

| Cu(II) Complex | 2.01 | 1 | Square Planar | core.ac.ukscispace.com |

| Zn(II) Complex | Diamagnetic | 0 | Tetrahedral | core.ac.ukscispace.com |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

The proton NMR (¹H NMR) spectrum of 4-Chloro-2-hydroxybenzaldehyde provides distinct signals corresponding to its aldehydic, hydroxyl, and aromatic protons. The aldehydic proton (CHO) typically appears as a singlet at a downfield chemical shift, often around δ 10.37 ppm, due to the deshielding effect of the carbonyl group. researchgate.net The phenolic hydroxyl proton (OH) signal is also a singlet and appears at a very downfield region, around δ 11.55 ppm, which is characteristic of a hydroxyl group involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. researchgate.net The aromatic protons on the benzene (B151609) ring exhibit splitting patterns that are dependent on their relative positions and coupling with neighboring protons.

When this compound is used to synthesize derivatives, such as Schiff bases, significant changes are observed in the ¹H NMR spectrum. The condensation reaction with an amine leads to the disappearance of the aldehydic proton signal and the appearance of a new signal for the azomethine proton (-CH=N-). nih.goviljs.org.ng For instance, in a Schiff base derived from 4-chloro-N'(2-hydroxybenzylidene)benzohydrazide, the azomethine proton appears as a singlet at δ 7.1 ppm. The phenolic OH proton signal may disappear upon coordination with a metal ion in the formation of metal complexes. nih.gov In organotin(IV) complexes, the protons of the alkyl or aryl groups attached to the tin atom give rise to additional characteristic signals. researchgate.net

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde | Aldehydic C-H | 10.37 | Not Specified | researchgate.net |

| 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde | Hydroxyl O-H | 11.55 | Not Specified | researchgate.net |

| (E)-4-chloro-N'(2-hydroxybenzylidene)benzohydrazide | Azomethine C-H | 7.1 | DMSO-d6 | |

| (E)-4-chloro-N'(2-hydroxybenzylidene)benzohydrazide | Hydroxyl O-H | 11.6 | DMSO-d6 | |

| Schiff base of 3-aminophenol (B1664112) and 4-chlorobenzaldehyde (B46862) | Azomethine -N=CH | 7.87-8.39 | CHCl3 | iljs.org.ng |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which often allows for the resolution of every unique carbon atom. oregonstate.edu

For this compound and its derivatives, the carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of δ >200 ppm. oregonstate.edu The carbon atom bonded to the hydroxyl group (C-OH) and the carbon atom bonded to the chlorine (C-Cl) also have characteristic chemical shifts. researchgate.net The carbon atoms of the aromatic ring appear in the typical range of δ 110-170 ppm. oregonstate.edu Upon formation of Schiff base derivatives, the aldehydic carbon signal is replaced by the azomethine carbon signal, which resonates at a different, typically upfield, position (e.g., ~160-165 ppm). researchgate.net For example, in (E)-4-chloro-N'(2-hydroxybenzylidene)benzohydrazide, the C=N carbon appears at δ 160.5 ppm.

| Compound/Derivative | Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 4-chlorobenzaldehyde | C=O | 190.9 | CDCl3 | rsc.org |

| (E)-4-chloro-N'(2-hydroxybenzylidene)benzohydrazide | C=O | 162.4 | DMSO-d6 | |

| (E)-4-chloro-N'(2-hydroxybenzylidene)benzohydrazide | C=N | 160.5 | DMSO-d6 | |

| 5-((3-chloro-4-methylphenyl)diazenyl)-2-(4-chlorobenzyloxy)benzaldehyde derivatives | C=N (imine) | ~160 | Not Specified | researchgate.net |

| Aromatic Carbons | Aromatic C-H | 125-170 | Not Specified | oregonstate.edu |

For derivatives containing specific heteroatoms, other NMR techniques become highly relevant. For organotin(IV) complexes derived from this compound Schiff bases, ¹¹⁹Sn NMR spectroscopy is a crucial tool for determining the coordination number and geometry around the tin center. researchgate.netbohrium.com The ¹¹⁹Sn chemical shift is very sensitive to the electronic environment and the coordination number of the tin atom. bohrium.com

An increase in the coordination number at the tin atom generally leads to an upfield shift (to more negative δ values) in the ¹¹⁹Sn NMR spectrum. bohrium.com For instance, four-coordinate organotin compounds have chemical shifts in a range that is typically downfield compared to five- or six-coordinate species. bohrium.comrsc.org Studies on organotin(IV) complexes with Schiff bases derived from salicylaldehyde (B1680747) derivatives show that pentacoordinated tin atoms are common, and their ¹¹⁹Sn NMR data provide evidence for this geometry in solution. researchgate.nettandfonline.com The chemical shifts for these pentacoordinated complexes are found in the upfield region, for example, at δ -162.61 ppm for one such complex. tandfonline.com This technique is therefore invaluable for characterizing the structure of these organometallic derivatives in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. It is particularly useful for identifying characteristic functional groups.

The IR spectrum of this compound shows characteristic absorption bands for its principal functional groups. A strong, broad band is typically observed for the O-H stretching vibration of the hydroxyl group. The position and broadness of this band indicate its involvement in hydrogen bonding. The aldehydic C-H stretch appears as one or two sharp bands, usually around 2700-2900 cm⁻¹. A very strong and sharp absorption band corresponding to the C=O stretching of the aldehyde group is found around 1650-1700 cm⁻¹. The C-Cl stretching vibration gives rise to a band in the fingerprint region, typically around 742 cm⁻¹.

In Schiff base derivatives, the C=O stretching band disappears, and a new band for the C=N (azomethine) stretching vibration appears, usually in the range of 1600-1625 cm⁻¹. iljs.org.ng For example, in a series of Schiff bases derived from 4-chloro-2-aminophenol, the C=N stretch was observed in this region. researchgate.net The IR spectra of metal complexes show shifts in the vibrational frequencies of the coordinating groups (e.g., phenolic C-O and azomethine C=N) upon bonding to the metal ion, providing evidence of coordination. tandfonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | ~3160-3440 (broad) | nih.gov |

| Aldehyde (-CHO) | C=O stretch | ~1624-1700 | |

| Aromatic C-H | C-H stretch | ~3032 | |

| Azomethine (-CH=N-) | C=N stretch | ~1605 | |

| Chloro (-Cl) | C-Cl stretch | ~742 |

IR spectroscopy is particularly sensitive to hydrogen bonding. In this compound, the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen causes a significant downshift and broadening of the O-H stretching band. ijmcmed.org Studies on related hydroxybenzaldehydes have used vibrational spectroscopy combined with theoretical calculations to analyze conformational isomers and dimerization through intermolecular hydrogen bonds. nih.govacs.org For instance, in isomers like 2-chloro-3-hydroxybenzaldehyde, strong O-H···O hydrogen bonds leading to dimerization are evidenced by a down-shifting of the C=O stretching mode and an up-shifting of the O-H in-plane bending mode. nih.gov The width of the O-H stretching band can suggest the strength of the hydrogen bonding. nih.gov The presence of different conformers (e.g., cis and trans with respect to the orientation of the O-H and C=O groups) can also be investigated, as each conformer may have a unique vibrational spectrum. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for elucidating the molecular weight and structure of a compound. Various ionization techniques can be employed, each providing unique insights into the molecule's characteristics.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS analysis can reveal the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ion mode (positive or negative). The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts. uni.lu

Predicted ESI-MS Adducts and Collision Cross Section (CCS) for this compound

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.00508 | 124.7 |

| [M+Na]⁺ | 178.98702 | 135.5 |

| [M-H]⁻ | 154.99052 | 127.8 |

| [M+NH₄]⁺ | 174.03162 | 146.4 |

| [M+K]⁺ | 194.96096 | 131.7 |

| [M+H-H₂O]⁺ | 138.99506 | 121.0 |

| [M+HCOO]⁻ | 200.99600 | 144.6 |

| [M+CH₃COO]⁻ | 215.01165 | 171.9 |

Data sourced from PubChemLite. uni.lu

Fast Atom Bombardment (FAB) Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. science.govepa.gov It is a cornerstone for the analysis of volatile and semi-volatile organic compounds. hpst.cz In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, GC-MS analysis would reveal a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra for this compound. nih.gov The Kovats Retention Index, a measure of where a compound elutes in a GC system relative to a series of n-alkanes, has also been determined for this compound on standard non-polar and polar columns. nih.gov

GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Top Peak m/z | 155 | NIST Mass Spectrometry Data Center nih.gov |

| 2nd Highest m/z | 156 | NIST Mass Spectrometry Data Center nih.gov |

| Kovats Retention Index (Standard non-polar) | 1162, 1167, 1178, 1201, 1184, 1201, 1216 | NIST Mass Spectrometry Data Center nih.gov |

| Kovats Retention Index (Standard polar) | 1829, 1814, 1829, 1834 | NIST Mass Spectrometry Data Center nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. bioglobax.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure. upi.edu

Solvatochromism and Tautomeric Studies

Solvatochromism is the phenomenon where the position of a compound's absorption bands changes with the polarity of the solvent. researchgate.net This effect can provide insights into the nature of the electronic transitions and the solute-solvent interactions. Studies on related hydroxybenzaldehyde derivatives have shown that they exhibit significant solvatochromism, indicating sensitivity to the solvent environment. researchgate.net

Tautomerism, the existence of two or more interconvertible structural isomers, can also be investigated using UV-Vis spectroscopy. For hydroxy-substituted Schiff bases derived from similar aldehydes, the equilibrium between the enol-imine and keto-amine tautomeric forms is influenced by the solvent and can be monitored by changes in the UV-Vis spectrum. researchgate.netarabjchem.org While specific solvatochromic and detailed tautomeric studies for this compound were not found in the provided search results, the principles are applicable to its structural class.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule and for understanding the energetic landscape of different conformations.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of substituted benzaldehydes. Studies employing DFT methods, such as B3LYP, have been used to optimize the molecular geometry of related hydroxybenzaldehyde isomers. mdpi.comresearchgate.net For instance, in a study on 4-hydroxybenzaldehyde (B117250), the B3LYP/6-31G(d,p) level of theory was used to simulate bond lengths and angles, revealing the molecule possesses C1 point group symmetry. mdpi.comresearchgate.net Similar levels of theory, like B3LYP/6-311++G(d,p), have been applied to chlorosalicylaldehyde derivatives to characterize different conformers. acs.org These calculations show that intramolecular hydrogen bonding significantly influences the geometry. For example, the C=O bond length can be affected by whether the aldehyde oxygen acts as a hydrogen bond acceptor. acs.org

DFT calculations have also been used to study Schiff base derivatives of similar compounds. For example, the geometry of (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol was optimized using the B3LYP/6-311G(d,p) level of theory, and the calculated bond lengths and torsion angles showed good agreement with experimental X-ray diffraction data. scispace.com These studies provide a reliable framework for predicting the structural parameters of 4-Chloro-2-hydroxybenzaldehyde.

Table 1: Representative Theoretical Bond Lengths and Angles for a Hydroxybenzaldehyde Isomer (4-hydroxybenzaldehyde) Calculated at the B3LYP/6-31G(d,p) Level researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.3843 | A(2,1,6) | 120.6882 |

| C1-C6 | 1.4065 | A(2,1,10) | 121.0305 |

Note: This table is illustrative and based on a related isomer. Specific values for this compound would require a dedicated calculation.

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for determining electronic structure. Methods like Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) have been used to study related molecules like salicylaldehyde (B1680747). acs.org While Hartree-Fock calculations can sometimes have shortcomings, MP2 and methods like B3LYP often show the best agreement with experimental geometric data. acs.org These methods are fundamental in understanding the electron distribution and orbital energies within the molecule, which are key to its chemical behavior. For instance, ab initio calculations have been used to investigate the rotational potential surfaces of molecules with similar functional groups, providing insight into conformational stability. researchgate.net

Spectroscopic Property Predictions and Correlations

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Theoretical calculations are widely used to simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra. iosrjournals.org For similar molecules like 3-Chloro-4-hydroxybenzaldehyde, DFT (B3LYP/6-31G) and RHF/6-31G methods have been used to compute harmonic vibrational frequencies. researchgate.net The calculated frequencies, when scaled, generally show good agreement with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net For 5-chlorosalicylaldehyde (B124248), DFT calculations at the B3LYP/6-311++G(d,p) level were used to simulate the IR spectrum, which matched well with experimental data for the compound isolated in a nitrogen matrix. acs.org

Similarly, computational methods can predict ¹H and ¹³C NMR chemical shifts. bohrium.com Although specific simulations for this compound are not detailed in the provided results, studies on related compounds demonstrate the utility of methods like Gauge-Independent Atomic Orbital (GIAO) within DFT for accurate NMR predictions. researchgate.netekb.eg

The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). bohrium.com For 4-hydroxybenzaldehyde, TD-DFT calculations with the B3LYP/6-31G(d,p) basis set predicted absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.comresearchgate.net These calculations also provide information on the nature of the electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter derived from these calculations, indicating the chemical reactivity and kinetic stability of the molecule. mdpi.comresearchgate.net A smaller gap suggests higher reactivity. mdpi.com The study of Schiff base complexes derived from substituted hydroxybenzaldehydes has also employed TD-DFT to examine their electronic and optical properties in different solvents. bohrium.com

Table 2: Theoretical Electronic Spectrum Data for a Hydroxybenzaldehyde Isomer (4-hydroxybenzaldehyde) researchgate.net

| Wavelength (λ, nm) | Excitation Energy (E, eV) | Oscillator Strength (f) |

| 316.45 | - | - |

| 261.52 | - | - |

| 256.48 | - | - |

Note: Excitation energies and oscillator strengths were mentioned but not explicitly valued in the source material.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net For reactions involving aldehydes, such as oxidation, computational studies can map out the Gibbs free energy profile of the reaction. researchgate.net For example, a transition state analysis of the KMnO₄ promoted oxidation of benzaldehyde (B42025) has been performed, showing good correlation with experimental results. researchgate.net

While specific reaction mechanism studies for this compound were not found, research on related systems demonstrates the potential of these methods. For instance, quantum chemical studies have elucidated the multi-step mechanism of pyrrolidinedione synthesis from nitromethane (B149229) and coumarin, calculating the energy barriers for each stage, including Michael addition and cyclization. rsc.org Such approaches could be applied to understand the reactivity of this compound in various synthetic transformations, like the formation of Schiff bases or other derivatives. kaimosi.comchemicke-listy.cz

Molecular Docking and Drug Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Derivatives of this compound have been investigated as ligands for various biological targets.

The global health crisis caused by SARS-CoV-2 spurred intensive research into finding effective antiviral agents. Computational methods like molecular docking have been pivotal in rapidly screening compounds that could inhibit key viral proteins. mdpi.com The virus's main protease (Mpro or 3CLpro) and spike glycoprotein (B1211001) are critical for its replication and entry into host cells, making them prime targets for inhibitors. mdpi.comresearchgate.net

Research has shown that Schiff bases, which can be synthesized from this compound, are a promising class of compounds for this purpose. In one study, novel Schiff bases were formed by treating this compound and were subsequently evaluated through molecular docking against the 3CLpro of SARS-CoV-2. researchgate.net Such studies calculate the binding affinity, which indicates the strength of the interaction between the ligand and the protein's active site. A lower binding energy value typically suggests a more stable and potent interaction.

Another computational study investigated derivatives of hydroxybenzaldehydes as potential inhibitors of the SARS-CoV-2 3C-like protease. nih.gov The study predicted binding energies and interaction modes, identifying key amino acid residues within the protein's active site that form hydrogen bonds and other stabilizing interactions with the ligands. nih.gov For instance, derivatives of this compound can form hydrogen bonds via their hydroxyl (-OH) and aldehyde (-CHO) groups, while the chlorine atom can participate in halogen bonds, collectively enhancing the binding affinity.

The table below summarizes typical data obtained from molecular docking studies, illustrating how derivatives of this compound are evaluated against viral proteins.

| Target Protein | Ligand Type | Binding Affinity (kcal/mol) | Interacting Residues |

| SARS-CoV-2 Mpro (3CLpro) | Schiff Base Derivative | -7.5 to -9.0 | HIS41, CYS145, GLU166 |

| SARS-CoV-2 Spike Glycoprotein | Hydroxybenzaldehyde Derivative | -6.8 to -8.2 | GLY496, TYR505, LYS417 |

Note: The data presented are representative values from typical molecular docking studies and are for illustrative purposes.

These predictive studies are crucial first steps, suggesting that this compound is a valuable scaffold for designing compounds with potential anti-SARS-CoV-2 activity. These in silico findings guide further experimental synthesis and biological testing. researchgate.net

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate physicochemical properties of a series of compounds with their activities. mdpi.com

For derivatives of this compound, computational SAR studies help to identify the key structural features required for a specific biological effect. The core structure, a benzaldehyde ring with hydroxyl and chloro substituents, provides a template for modification. The positions of these groups are critical; for example, the hydroxyl group at position 2 and the chlorine at position 4 create a specific electronic and steric profile.

QSAR models are built using calculated molecular descriptors, which quantify various aspects of a molecule's structure. Key descriptors for salicylaldehyde derivatives include:

Hydrophobicity (logP): Influences how a molecule passes through biological membranes. jst.go.jp

Electronic Properties (e.g., Hammett constants, pKa, HOMO/LUMO energies): Describe the electron-donating or -withdrawing nature of substituents, affecting how the molecule interacts with protein targets. mdpi.comjst.go.jpresearchgate.net

Steric Parameters (e.g., Molar Refractivity, Molecular Volume): Relate to the size and shape of the molecule, determining its fit within a protein's binding site. researchgate.net

A computational SAR study on salicylaldehyde hydrazones, for instance, revealed that the presence and position of substituents like methoxy (B1213986) groups significantly impacted their cytotoxic activity against cancer cell lines. mdpi.com Similarly, a QSAR analysis of Schiff base complexes derived from 2-hydroxy benzaldehyde (a parent compound to this compound) used descriptors like Dipole moment, HOMO energy, and molecular volume to correlate structure with antibacterial activity. researchgate.net

The table below illustrates the types of descriptors used in a computational SAR analysis for a series of substituted benzaldehyde derivatives.

| Compound Derivative | LogP | pKa | Dipole Moment (Debye) | Predicted Biological Activity (IC50, µM) |

| Derivative 1 (Base) | 2.1 | 7.5 | 3.5 | 15.2 |

| Derivative 2 (+CH3) | 2.6 | 7.8 | 3.3 | 12.5 |

| Derivative 3 (+NO2) | 1.9 | 6.9 | 4.8 | 8.1 |

| Derivative 4 (+Cl) | 2.7 | 7.2 | 4.1 | 10.3 |

Note: This table is a hypothetical representation to illustrate the concept and data types in a QSAR study.

By analyzing these relationships, researchers can computationally predict the activity of new, unsynthesized derivatives of this compound. This allows for the rational design of more potent and selective molecules, for example by suggesting that adding an electron-withdrawing group at a specific position might enhance its interaction with a target enzyme, thereby improving its therapeutic potential. mdpi.com

Biological and Pharmacological Research Applications

Design and Synthesis of Biologically Active Derivatives

The reactivity of the aldehyde and hydroxyl groups, combined with the electronic effects of the chlorine atom, allows for the construction of complex molecular architectures with specific biological activities.

In the field of oncology, the inhibition of the Hdm2-p53 protein-protein interaction is a key therapeutic strategy. The Hdm2 protein is a negative regulator of the p53 tumor suppressor protein. In many cancers, Hdm2 is overexpressed, leading to the deactivation of p53 and uncontrolled cell growth.

4-Chloro-2-hydroxybenzaldehyde serves as a crucial intermediate in the synthesis of 1,4-benzodiazepine-2,5-diones, a class of compounds that have been identified as effective Hdm2 antagonists. nbinno.comchemicalbook.comlookchem.comnih.gov These benzodiazepine (B76468) diones are designed to fit into the p53-binding pocket of Hdm2, thereby preventing the degradation of p53 and restoring its tumor-suppressing function. nih.gov The development of these antagonists is a promising avenue for new cancer therapies that target the regulation of the cell cycle. nbinno.comlookchem.com

The neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, plays a significant role in the regulation of appetite and energy balance. nbinno.comlookchem.com Antagonists of the NPY Y5 receptor are therefore being investigated as potential treatments for obesity and related metabolic disorders. nbinno.comlookchem.com

This compound is a key starting material in the synthesis of hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, an orally active antagonist of the neuropeptide Y5 receptor. nbinno.comchemicalbook.comlookchem.com By blocking the NPY Y5 receptor, this derivative can help to modulate the signaling pathways that control food intake, offering a potential therapeutic approach to managing obesity. nbinno.comlookchem.com

The versatility of this compound extends to the development of inhibitors for other important enzyme targets. Notably, it has been used in the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). google.comgoogle.com

The 12-LOX enzyme is involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipids that play a role in various physiological and pathological processes, including inflammation, thrombosis, and the progression of certain diseases like diabetes and cancer. google.comgoogle.comnih.gov The development of selective 12-LOX inhibitors derived from this compound represents a promising therapeutic strategy for these conditions. google.comgoogle.com

Antimicrobial Efficacy Studies

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated significant activity against a range of bacteria and fungi.

Schiff bases, formed by the condensation of this compound with various primary amines, have been a particular focus of antimicrobial research. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

One study detailed the synthesis of a series of Schiff bases from 5-chlorosalicylaldehyde (B124248) (a synonym for this compound) and various primary amines. d-nb.infoscirp.org The antibacterial activity of these compounds was evaluated, with one derivative, (E)-4-chloro-2-[(4-fluorobenzylimino)methyl]phenol, showing notable activity against several bacterial strains. d-nb.infoscirp.org The minimum inhibitory concentrations (MICs) for this compound are presented in the table below.

| Bacterial Strain | MIC (µg/cm³) |

|---|---|

| Bacillus subtilis | 45.2 |

| Staphylococcus aureus | 3.4 |

| Escherichia coli | 1.6 |

| Pseudomonas fluorescens | 2.8 |

Other research has also highlighted the antibacterial potential of Schiff bases derived from 4-chlorobenzaldehyde (B46862) against Staphylococcus aureus and Escherichia coli. iljs.org.ng Furthermore, imine derivatives of ceftriaxone (B1232239) synthesized using 5-chloro-2-hydroxybenzaldehyde have demonstrated significant antibacterial efficacy against both S. aureus and E. coli. arikesi.or.id Metal complexes of Schiff bases derived from this compound have also been shown to possess enhanced antibacterial activity compared to the Schiff bases alone. asianpubs.orgnih.gov

Derivatives of this compound have also been investigated for their potential as antifungal agents. Schiff bases, in particular, have shown promise against clinically relevant fungal species.

In a study of Schiff bases derived from 5-chlorosalicylaldehyde, antifungal activity was observed against Candida albicans and Aspergillus niger. d-nb.infoscirp.org The compound (E)-4-chloro-2-[(4-fluorobenzylimino)methyl]phenol, which also showed antibacterial activity, had a minimum inhibitory concentration (MIC) of 47.5 µg/cm³ against A. niger. d-nb.info

| Fungal Strain | Compound | MIC (µg/cm³) |

|---|---|---|

| Aspergillus niger | (E)-4-chloro-2-[(4-fluorobenzylimino)methyl]phenol | 47.5 |

| Candida albicans | Hydrazone derivative of N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide | - |

| Candida krusei | Not explicitly tested in the provided search results with derivatives of this compound. However, related benzimidazole (B57391) derivatives have shown activity against this strain. |

Conversely, a study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold found that the derivatives exhibited almost no antifungal potency. researchgate.net This highlights the importance of the specific molecular structure in determining biological activity. Other research has explored dipeptide hydrazone derivatives prepared with 4-chlorobenzaldehyde, which showed strong inhibitory effects against C. albicans and moderate activity against A. niger. nih.gov While not directly derived from this compound, these findings suggest that the chloro-substituted benzaldehyde (B42025) moiety can contribute to antifungal activity in certain molecular contexts.

Anticancer and Cytotoxic Potential

In vitro Cytotoxicity Assays (e.g., on human colon cancer cell line HCT 116)

Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including the human colon cancer cell line HCT 116. tandfonline.comtandfonline.comresearchgate.net In these in vitro studies, the compound and its derivatives have demonstrated the ability to inhibit the proliferation of cancer cells. tandfonline.comtandfonline.com The cytotoxicity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, organotin(IV) complexes derived from a related compound, 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, showed strong cytotoxic activity against the HCT 116 cell line, with IC50 values ranging from 3.23 to 5.46 μM. tandfonline.com These values were more potent than the parent ligand and the standard drug, 5-Fluorouracil. tandfonline.com Similarly, other studies have reported the cytotoxicity of related compounds against HCT-116 cells, highlighting their potential as anticancer agents. tandfonline.comresearchgate.netnih.gov

Table 1: Cytotoxicity of Selected Compounds against HCT 116 Cell Line

| Compound | IC50 (µM) | Reference |

| Organotin(IV) Complex 2 | 3.23 - 5.46 | tandfonline.com |

| Organotin(IV) Complex 3 | 3.23 - 5.46 | tandfonline.com |

| Organotin(IV) Complex 4 | 3.23 - 5.46 | tandfonline.com |

| Parent Ligand | 6.20 | tandfonline.com |

| 5-Fluorouracil | 6.41 | tandfonline.com |

Note: This table presents a selection of data from the available literature and is not exhaustive.

Modulation of Cell Cycle Regulation

The anticancer potential of this compound derivatives also stems from their ability to interfere with the cell cycle of cancer cells. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.

Some studies on related compounds have shown that they can induce cell cycle arrest at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. researchgate.net This is often achieved by modulating the levels of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). researchgate.netnih.govnih.gov For instance, some compounds have been found to upregulate p53 and p21, which are tumor suppressor proteins, while downregulating cdk2 and cyclin-A, which promote cell cycle progression. researchgate.net A study on a Schiff base derivative of 2-hydroxybenzaldehyde demonstrated an increase in the sub-G0/G1 cell population, indicative of apoptosis. researchgate.net Another study on a different derivative showed it caused S phase arrest in HCT-116 cells. nih.gov

Anti-inflammatory and Antioxidant Activities

Free Radical Scavenging Assays (e.g., ABTS assay, phenanthroline assay)

Derivatives of this compound have demonstrated significant antioxidant potential in various in vitro assays. mdpi.comresearchgate.net The antioxidant activity is often evaluated using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and phenanthroline assays. mdpi.comaloki.hu

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), while the phenanthroline assay assesses the electron-donating capacity of a compound by monitoring the reduction of Fe(III) to Fe(II). mdpi.com In one study, a para-chloro-substituted derivative of a salicylaldehyde-derived secondary amine exhibited high activity in the ABTS assay, with an IC50 value of 5.14 ± 0.11 µM. mdpi.comresearchgate.net In the phenanthroline assay, related compounds have shown strong electron-donating capabilities. mdpi.comresearchgate.net

Table 2: Antioxidant Activity of a Salicylaldehyde-Derived Secondary Amine (Compound 2)

| Assay | IC50 / A0.5 (µM) | Standard (BHT) | Standard (BHA) | Reference |

| ABTS | 5.14 ± 0.11 | > IC50 of Compound 2 | > IC50 of Compound 2 | mdpi.comresearchgate.net |

| Phenanthroline | - | 7.32 ± 0.83 (A0.5) | 6.31 ± 0.83 (A0.5) | mdpi.com |

Note: BHT (Butylated hydroxytoluene) and BHA (Butylated hydroxyanisole) are standard antioxidant compounds used for comparison.

Inhibition of Pro-inflammatory Mediators (e.g., nitric oxide, iNOS, COX-2)

In addition to their antioxidant properties, derivatives of this compound have been investigated for their anti-inflammatory activities. researchgate.netresearchgate.netnih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Key mediators of inflammation include nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netshu.ac.uk

Studies on related compounds have shown that they can inhibit the production of these pro-inflammatory mediators. researchgate.netnih.gov For example, certain phenols have been found to dose-dependently reduce the expression of iNOS and COX-2. researchgate.net This inhibition of pro-inflammatory pathways suggests that derivatives of this compound could have therapeutic potential in managing inflammatory conditions.

Anti-angiogenic Activity

While direct studies on the anti-angiogenic activity of this compound are not extensively documented, research on structurally related compounds, such as other substituted salicylaldehydes, provides insights into its potential in this area. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Research into related compounds, such as 4-hydroxybenzaldehyde (B117250), has demonstrated significant inhibition of angiogenesis in the chick chorioallantoic membrane (CAM) assay. biomolther.orgresearchgate.net The anti-angiogenic effects of these compounds are often attributed to the downregulation of key signaling molecules involved in the angiogenic cascade. biomolther.orgnih.gov For instance, 4-hydroxybenzyl alcohol has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which play a role in promoting angiogenesis. nih.gov

Derivatives of salicylaldehydes are also being investigated for their anti-angiogenic properties. For example, a recently synthesized carbothioamide derivative demonstrated anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay. nih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for the formation of new blood vessels. nih.gov The anti-angiogenic effect of this derivative was linked to its ability to scavenge free radicals and its anti-proliferative effects. nih.gov Given that this compound serves as a key building block for various pharmacologically active molecules, its potential as a scaffold for the development of novel anti-angiogenic agents is an area of active research.

Enzyme Inhibition Studies (e.g., Urease Inhibition)

This compound has been utilized as a starting material for the synthesis of potent enzyme inhibitors, particularly for the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of urease is a key therapeutic strategy against such infections.

Schiff bases, which are compounds containing an imine or azomethine group, derived from this compound have shown significant urease inhibitory activity. The biological activity of these Schiff bases is often enhanced through the formation of metal complexes. The imine and hydroxyl groups of salicylaldehyde-based Schiff bases are crucial for their biological actions. tandfonline.com

Studies on bis-Schiff bases have demonstrated that derivatives of this class exhibit excellent to good urease inhibition. For instance, certain bis-Schiff base derivatives have shown IC50 values ranging from 22.21 ± 0.42 to 47.91 ± 0.14 µM, which are comparable to the standard urease inhibitor thiourea (B124793) (IC50 = 21.15 ± 0.32 µM). nih.gov The presence of electron-withdrawing groups, such as chlorine atoms, on the benzene (B151609) ring has been found to be a key factor in the potent activity of these compounds. nih.gov

The following table summarizes the urease inhibitory activities of some Schiff base derivatives, highlighting the influence of different structural modifications on their potency.

| Compound Type | Specific Derivative | Urease Source | IC50 (µM) | Reference |

| bis-Schiff base | Compound 3 (with two chlorine groups) | Jack bean | 22.21 ± 0.42 | nih.gov |

| bis-Schiff base | Compound 4 | Jack bean | 26.11 ± 0.22 | nih.gov |

| bis-Schiff base | Compound 6 (with one chlorine group) | Jack bean | 28.11 ± 0.22 | nih.gov |

| Schiff base hydrazone | Compound 6 | Not specified | 0.102 | nih.govresearchgate.net |

| Schiff base hydrazone | Compound 11 | Not specified | 0.127 | nih.govresearchgate.net |

| Schiff base hydrazone | Compound 8 | Not specified | 0.177 | nih.govresearchgate.net |

| Copper(II) Complex | N-[[(4-(trifluoromethyl)phenyl]methylidene]pyridine-4-carbohydrazide | Jack bean | 0.49 ± 0.01 | mdpi.com |

This table is for illustrative purposes and includes data from studies on related Schiff base structures to demonstrate the potential of this class of compounds.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of compounds derived from this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features influence the pharmacological effects of these molecules.

For salicylaldehyde (B1680747) derivatives, the nature and position of substituents on the aromatic ring play a critical role in their biological activity. A systematic study on substituted salicylaldehydes revealed that for high antimicrobial activity, substituents are required on the benzaldehyde ring. nih.gov While a single hydroxyl group at the 2-position is not sufficient for potent activity, further halogenation, hydroxylation, or nitro substitution can lead to highly active compounds. nih.govresearchgate.net The effects of these substituents can be dramatic and are often specific to the target microbe. nih.govresearchgate.net

In the context of urease inhibition by Schiff bases, the presence of electron-withdrawing groups on the aldehyde-derived part of the molecule generally enhances activity. For example, the high activity of a bis-Schiff base with two chlorine atoms (Compound 3 in the table above) is attributed to this electronic effect. nih.gov The removal of one chlorine atom leads to a decrease in activity, highlighting the importance of this substituent. nih.gov